(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Medicinal chemistry SAR electron-withdrawing group

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851802-13-6) is a 4,5-dihydro-1H-imidazole derivative featuring a 4-nitrobenzylthio moiety at position 2 and an m-toluoyl (3-methylbenzoyl) N-acyl substituent at position 1. It falls within the generic scope of 4,5-disubstituted 2-(substituted thio)-imidazole derivatives claimed in patent JP2005530799, which are described as possessing therapeutic utility across inflammatory, oncological, and immunological indications.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 851802-13-6
Cat. No. B2389144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
CAS851802-13-6
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3
InChIKeyCPBLSYQTAHIFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 851802-13-6: Structural and Pharmacophoric Definition of a 2-Thio-4,5-dihydroimidazole N-(m-Toluoyl) Derivative for Procurement Screening


The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851802-13-6) is a 4,5-dihydro-1H-imidazole derivative featuring a 4-nitrobenzylthio moiety at position 2 and an m-toluoyl (3-methylbenzoyl) N-acyl substituent at position 1 [1]. It falls within the generic scope of 4,5-disubstituted 2-(substituted thio)-imidazole derivatives claimed in patent JP2005530799, which are described as possessing therapeutic utility across inflammatory, oncological, and immunological indications [2]. The molecule is catalogued in PubChem (CID 5175239) and ChEMBL (CHEMBL1558956) as part of the Molecular Libraries Small Molecule Repository (MLSMR) screening collection, with computed physicochemical properties including XLogP3 of 3.5, a topological polar surface area of 104 Ų, five hydrogen bond acceptors, and zero hydrogen bond donors [1].

Why CAS 851802-13-6 Cannot Be Interchanged with Other 2-Thio-4,5-dihydroimidazole or Benzimidazole Scaffold Analogs


Within the 2-thio-4,5-dihydroimidazole chemotype, three structural variables independently modulate pharmacological behavior: (i) the electronic character of the S-benzyl substituent, (ii) the N1-acyl group, and (iii) the oxidation state of the imidazole ring. The 4-nitrobenzylthio group in CAS 851802-13-6 introduces a strong electron-withdrawing para-nitro substituent that is absent in unsubstituted benzylthio, 4-fluorobenzylthio, or 4-bromobenzylthio analogs [1]. In related benzimidazole systems, 4-nitrobenzylthio-substituted derivatives have demonstrated distinct antiprotozoal activity profiles (IC50 values of 28–31 μM against Cryptosporidium parvum) that are not replicated by non-nitrated congeners [2]. Similarly, the m-toluoyl N-acyl group differentiates this compound from analogs bearing benzoyl, thiophene-2-carbonyl, furan-2-carbonyl, or cyclohexylcarbonyl substituents, each of which alters lipophilicity and hydrogen-bonding capacity in ways that cannot be assumed equivalent without direct comparative data [1]. The 4,5-dihydroimidazole core further distinguishes this scaffold from fully aromatic imidazoles and benzimidazoles, affecting both conformational flexibility and metabolic stability.

Quantitative Differentiation Evidence for CAS 851802-13-6: Property-Level and Class-Level Comparison Against Structural Analogs


Electronic Modulation via Para-Nitrobenzylthio Substituent: Hammett σ and Computed Property Comparison Against H, F, and Br Analogs

The 4-nitrobenzylthio group of CAS 851802-13-6 introduces a strong electron-withdrawing substituent (Hammett σp for NO2 = 0.78) at the para position of the S-benzyl ring. This contrasts with the unsubstituted benzylthio analog (σp for H = 0.00), the 4-fluorobenzylthio analog (σp for F = 0.06), and the 4-bromobenzylthio analog (σp for Br = 0.23) [1]. In related benzimidazole-thioether series, the 4-nitrobenzylthio substitution has been associated with enhanced antiprotozoal activity: 5,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole exhibited an IC50 of 28–31 μM against Cryptosporidium parvum in vitro, a property attributed at least in part to the electron-deficient nitroaromatic moiety [2]. The 4-nitro group also contributes to increased topological polar surface area (104 Ų for CAS 851802-13-6 versus an estimated ~55 Ų for the unsubstituted benzylthio analog, calculated by difference of the nitro group contribution) and alters the computed XLogP3 (3.5) relative to the fluorinated analog (XLogP3 of the 3-fluorobenzylthio derivative is estimated at ~3.0 based on fluorine substitution effects) [1].

Medicinal chemistry SAR electron-withdrawing group nitroaromatic thioether

N-Acyl Substituent Differentiation: m-Toluoyl vs. Benzoyl, Thiophene-2-carbonyl, Furan-2-carbonyl, and Cyclohexylcarbonyl Analogs

CAS 851802-13-6 bears an m-toluoyl (3-methylbenzoyl) group at the N1 position of the 4,5-dihydroimidazole ring. This meta-methyl substitution on the benzoyl ring distinguishes it from the unsubstituted benzoyl analog, as well as from heteroaryl acyl analogs such as thiophene-2-carbonyl and furan-2-carbonyl derivatives, and from the aliphatic cyclohexylcarbonyl analog, all of which share the same 2-(4-nitrobenzylthio)-4,5-dihydro-1H-imidazole core [1]. The meta-methyl group adds approximately 0.5 log units to the XLogP compared to an unsubstituted benzoyl group (estimated based on the π value for methyl = 0.52 in aromatic systems) and introduces a steric effect at the meta position that can influence the conformational preference of the N-acyl group relative to the dihydroimidazole ring plane [1]. In the patent JP2005530799, which encompasses this compound class, the nature of the N-acyl substituent is a key variable modulating therapeutic activity across inflammatory (A61P29/00), oncological (A61P35/00), and immunological (A61P37/02) indications [2].

Medicinal chemistry N-acyl imidazole lipophilicity structure-activity relationship

Scaffold Distinction: 4,5-Dihydro-1H-imidazole Core vs. Fully Aromatic Imidazole, Benzimidazole, and Tosyl-Protected Analogs

CAS 851802-13-6 features a non-aromatic 4,5-dihydro-1H-imidazole ring, which differs fundamentally from the fully aromatic imidazole and benzimidazole cores found in many comparator compounds. The dihydroimidazole ring introduces an sp³-hybridized carbon at position 4 (or 5), creating a non-planar ring system that alters both the conformational landscape and the electronic environment of the adjacent N1-acyl and C2-thioether groups relative to planar aromatic imidazoles [1]. This scaffold distinction is pharmacologically relevant: in the benzimidazole series, 5,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole (a planar aromatic system) showed distinct antiprotozoal activity (IC50 28–31 μM against C. parvum) [2], and the activity profile of the non-aromatic 4,5-dihydroimidazole analog cannot be extrapolated from benzimidazole data. Additionally, the compound is distinguished from the tosyl-protected analog 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-43-0), where the bulky N-tosyl group significantly alters steric and electronic properties .

Scaffold hopping heterocyclic chemistry dihydroimidazole conformational flexibility

Recommended Application Scenarios for CAS 851802-13-6 Based on Structural Differentiation and Patent Context


Screening Library Diversification for NF-κB Pathway Modulator Discovery

The compound's membership in the MLSMR screening collection and its structural features consistent with NF-κB pathway modulation, as suggested by the 2-thioimidazole chemotype's patent profile covering anti-inflammatory indications (A61P29/00) [1], make it a candidate for inclusion in diversity-oriented screening decks targeting inflammatory transcription factors. Its 4-nitrobenzylthio group and m-toluoyl substituent provide physicochemical differentiation (XLogP3 = 3.5, TPSA = 104 Ų) [2] from other screening library members, helping to ensure chemical diversity in high-throughput screening campaigns.

Structure-Activity Relationship Probe for Nitroaromatic Thioether Pharmacophores

As a representative of the 4-nitrobenzylthio-substituted dihydroimidazole class encompassed by JP2005530799 [1], this compound can serve as a reference point in systematic SAR studies exploring the contribution of the para-nitro group to biological activity. Researchers comparing it with the 4-fluoro, 4-bromo, and unsubstituted benzylthio analogs can use the Hammett σp values (0.78 vs. 0.06, 0.23, and 0.00, respectively) to correlate electronic effects with potency shifts across assay panels, provided quantitative activity data become available.

Comparative Metabolic Stability Assessment of Dihydroimidazole vs. Aromatic Imidazole Scaffolds

The non-aromatic 4,5-dihydro-1H-imidazole core of CAS 851802-13-6 [2] presents an opportunity for comparative in vitro metabolism studies (e.g., liver microsome stability, CYP450 profiling) against fully aromatic imidazole and benzimidazole analogs. Such studies can determine whether the sp³ character of the dihydro ring confers a metabolic advantage or liability, informing scaffold selection decisions in lead optimization programs targeting the therapeutic areas listed in JP2005530799, including oncology (A61P35/00) and immunology (A61P37/02) [1].

Building Block for Focused Combinatorial Library Synthesis Around the 2-Thio-4,5-dihydroimidazole Template

The compound's dual points of diversification—the S-benzyl position and the N1-acyl position—make it a versatile intermediate for parallel synthesis of focused libraries. The presence of the 4-nitro group additionally enables potential chemoselective reduction to the corresponding aniline, opening a third diversification vector for amide or sulfonamide coupling. This synthetic utility, combined with the therapeutic relevance suggested by the patent classification codes [1], supports its procurement as a key intermediate for medicinal chemistry groups exploring this underexplored chemotype.

Quote Request

Request a Quote for (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.